![molecular formula C19H23N3OS B2500502 2-シクロヘキシル-N-(2-フェニル-4,6-ジヒドロ-2H-チエノ[3,4-c]ピラゾール-3-イル)アセトアミド CAS No. 681268-41-7](/img/structure/B2500502.png)
2-シクロヘキシル-N-(2-フェニル-4,6-ジヒドロ-2H-チエノ[3,4-c]ピラゾール-3-イル)アセトアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of organic compounds is a critical aspect of chemical research, as it allows for the exploration of new materials and their potential applications. In the case of the compound 2-cyclohexyl-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide, while the specific synthesis details are not provided in the given papers, similar compounds have been synthesized and characterized using various techniques. For instance, the synthesis of N-(4-(3-methyl-3-phenylcyclobutyl)thiazol-2-yl)acetamide was achieved and characterized by FT-IR, UV–Vis, NMR, and X-ray diffraction techniques . These methods are commonly used in the synthesis and analysis of organic compounds and could be applied to the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of organic compounds is crucial for understanding their properties and reactivity. X-ray diffraction (XRD) is a powerful technique used to determine the crystal structure of a compound, providing information about the arrangement of atoms within the molecule. For example, the compound 2-phenyl-N-(pyrazin-2-yl)acetamide was analyzed using XRD, and the geometrical parameters obtained were in agreement with theoretical calculations . Similarly, the molecular structure of 2-cyclohexyl-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide could be investigated using XRD in combination with computational methods such as Density Functional Theory (DFT) to predict and confirm the molecular geometry.
Chemical Reactions Analysis
The reactivity of a compound is influenced by its molecular structure and electronic properties. The Frontier Molecular Orbital (FMO) theory, which includes the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is used to predict the way a molecule will interact with other species. The HOMO and LUMO analysis of 2-phenyl-N-(pyrazin-2-yl)acetamide indicates charge transfer within the molecule . This approach could be applied to 2-cyclohexyl-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide to understand its reactivity and potential as a reactant in chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound, such as its spectroscopic characteristics and thermodynamic properties, are essential for its practical application. The compound N-(4-(3-methyl-3-phenylcyclobutyl)thiazol-2-yl)acetamide was characterized by spectroscopic techniques, and its thermodynamic properties were calculated at different temperatures . These properties are influenced by the molecular structure and electronic configuration of the compound. The same techniques could be used to analyze the physical and chemical properties of 2-cyclohexyl-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide, providing insights into its stability, reactivity, and potential applications.
科学的研究の応用
- ピラゾリン系化合物、特に本化合物のような誘導体は、抗菌活性を示すことが明らかになっています。 研究者たちは、細菌株に対する有効性を報告しており、新規抗生物質の候補となり得る可能性を示唆しています .
- 一部のピラゾリン系化合物は、抗真菌作用を示します。 本化合物に対する特定の研究は限られていますが、その抗真菌効果を調べることは、真菌感染症の治療に役立つ可能性があります .
- ピラゾリン系化合物はその抗寄生虫作用について研究されています。 本化合物に関するデータは乏しいですが、さらなる研究により、寄生虫病の治療における可能性が明らかになるかもしれません .
- 炎症は、様々な疾患において重要な役割を果たします。ピラゾリン系化合物はその抗炎症作用について研究されています。 本化合物は炎症を抑制する可能性がありますが、さらなる研究が必要です .
- AchEは、神経伝達に関与する重要な酵素です。AchEの阻害は、行動変化や運動障害を引き起こす可能性があります。 本化合物がAchE活性に与える影響を調べることで、その神経毒性について知見を得ることができます .
- 酸化ストレスは、様々な疾患に関与しています。ピラゾリン系化合物は、抗酸化剤として研究されています。 本化合物が酸化損傷に対抗する能力を評価することは重要です .
抗菌活性
抗真菌作用
抗寄生虫作用
抗炎症効果
神経毒性とアセチルコリンエステラーゼ (AchE) 阻害
酸化ストレスと抗酸化活性
将来の方向性
特性
IUPAC Name |
2-cyclohexyl-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3OS/c23-18(11-14-7-3-1-4-8-14)20-19-16-12-24-13-17(16)21-22(19)15-9-5-2-6-10-15/h2,5-6,9-10,14H,1,3-4,7-8,11-13H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSZIRAYSBFJKIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)NC2=C3CSCC3=NN2C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Fluoro-3-[[1-[(4-methylphenyl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2500419.png)
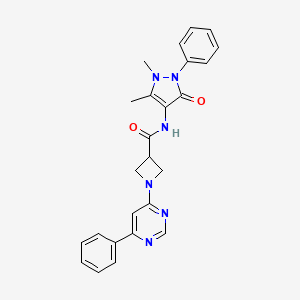
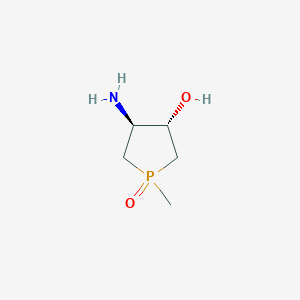
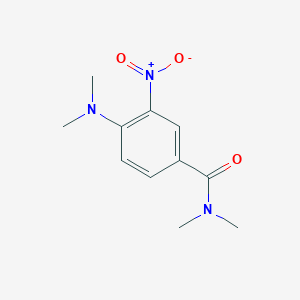
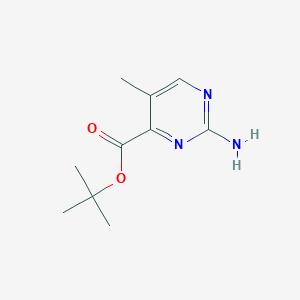
![N-[[5-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2500428.png)
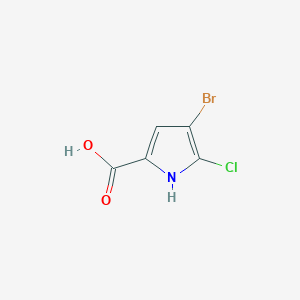
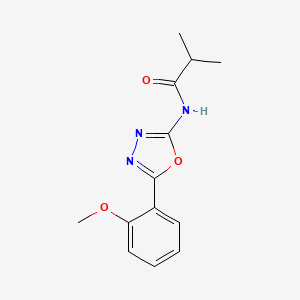
![Benzyl [(4-bromophenyl)(hydroxy)methyl][4-(dimethylamino)phenyl]phosphinate](/img/structure/B2500431.png)
![(E)-3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-N-(2-methylphenyl)-2-propenamide](/img/structure/B2500432.png)



![methyl 5-(((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2500442.png)